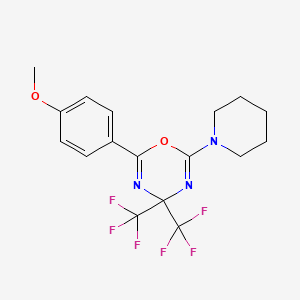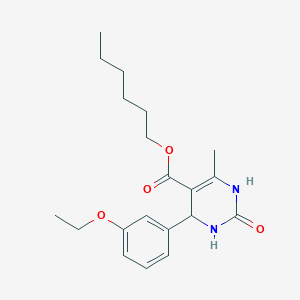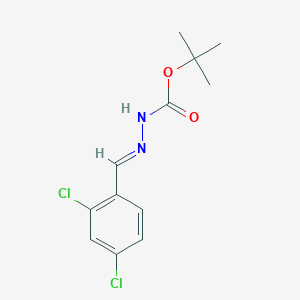![molecular formula C22H26ClNO3 B14949047 4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide](/img/structure/B14949047.png)
4-chloro-N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound with the molecular formula C22H26ClNO3. It is characterized by the presence of a benzamide group substituted with a chlorine atom and a phenyl ring containing an isopropyl and dimethyl dioxane moiety .
Métodos De Preparación
The synthesis of 4-CHLORO-N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]BENZAMIDE involves multiple steps, typically starting with the preparation of the dioxane ring followed by its attachment to the phenyl ringIndustrial production methods often employ catalytic processes to enhance yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
4-CHLORO-N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of biological pathways. It may act on enzymes or receptors, altering their activity and resulting in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds include other benzamides and dioxane derivatives. Compared to these, 4-CHLORO-N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds are N-(4-Bromo-phenyl)-2-chloro-benzamide and other substituted benzamides .
Propiedades
Fórmula molecular |
C22H26ClNO3 |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H26ClNO3/c1-14(2)19-22(3,4)13-26-21(27-19)16-6-5-7-18(12-16)24-20(25)15-8-10-17(23)11-9-15/h5-12,14,19,21H,13H2,1-4H3,(H,24,25) |
Clave InChI |
MIOXQDMDCZEQOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(COC(O1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B14948967.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)
![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)
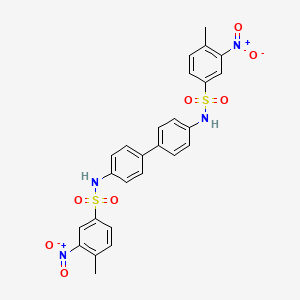
![N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide](/img/structure/B14949013.png)
![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14949019.png)
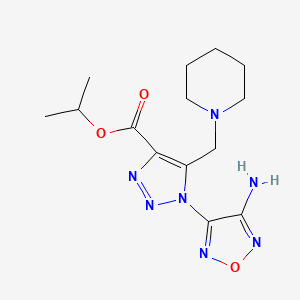
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
